molecular formula C6H10N2O4 B1367297 2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline CAS No. 35939-60-7

2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline

Cat. No.: B1367297
CAS No.: 35939-60-7
M. Wt: 174.15 g/mol
InChI Key: IVFVSTOFYHUJRU-KLVWXMOXSA-N
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Description

2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline (CAS 35939-60-7) is a monosaccharide-derived oxazoline with a molecular formula of C6H10N2O4 and a molecular weight of 174.15 g/mol . This compound, characterized by a fused oxazoline ring and an L-arabinofuranose backbone, serves as a critical chiral building block and synthon in synthetic organic and medicinal chemistry . A primary research application of this compound and its derivatives is in the synthesis of novel cytostatic agents. It acts as a key heteroamidine precursor for the construction of complex molecular architectures. For instance, through heteroatom annulation, it has been used to create arabinosyl pyrimidinone derivatives, which have shown significant in vitro antitumor activity against murine leukemia (L1210) and human T-lymphocyte cell lines (Molt 4/C8 and CEM) . One specific silylated tricyclic fused pyrimidinone, synthesized from a protected version of this oxazoline, demonstrated notable IC50 values in the low micromolar range (e.g., 6 µM against L1210 cells) . Furthermore, this compound is a pivotal intermediate in glycosylation reactions, serving as a glycosyl donor for the synthesis of oligosaccharides and polysaccharides . Its structure, confirmed by X-ray crystallography in related studies, ensures the correct absolute configuration at the C-1 and C-2 positions of the arabinose moiety, which is crucial for its stereospecific reactivity in synthesis . The product is offered with a purity of ≥95% . It is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(3aS,5S,6S,6aR)-2-amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c7-6-8-5-4(12-6)3(10)2(1-9)11-5/h2-5,9-10H,1H2,(H2,7,8)/t2-,3-,4+,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFVSTOFYHUJRU-KLVWXMOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C2C(O1)N=C(O2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@@H]2[C@H](O1)N=C(O2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512597
Record name (3aS,5S,6S,6aR)-2-Amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35939-60-7
Record name (3aS,5S,6S,6aR)-2-Amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline typically involves multi-step organic reactions. The process begins with the preparation of the furo[2,3-d][1,3]oxazole core, followed by the introduction of the amino and hydroxymethyl groups. Common reagents used in these reactions include various amines, alcohols, and oxidizing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Cyclization of β-D-Arabinofuranose Derivatives

  • Route : Reacting β-D-arabinofuranose with cyanamide under controlled conditions yields the oxazoline ring via intramolecular nucleophilic attack (96% yield reported) .

  • Mechanism : The hydroxyl groups at C1 and C2 positions facilitate ring closure, forming the fused oxazoline structure.

Modification of Methyl Groups

  • Substitution or oxidation at the C2 methyl group of related arabinofuranose intermediates enables access to the oxazoline scaffold . This step is critical for introducing chirality.

Glycosylation Reactions

The compound serves as a glycosyl donor in carbohydrate synthesis:

  • Applications : Forms glycosidic bonds with saccharide acceptors, such as in the synthesis of L-nucleoside analogs (e.g., β-L-2′-deoxythymidine) .

  • Conditions : Reactions typically employ Lewis acids (e.g., BF₃·OEt₂) or protic acids to activate the oxazoline ring for nucleophilic attack .

Amino Group Reactivity

  • The C2 amino group participates in:

    • Acylation : Formation of amides for protecting-group strategies.

    • Schiff Base Formation : Used in fluorescent probe synthesis for detecting sugars and amino acids .

Oxazoline Ring-Opening

  • Hydrolysis : Acidic or enzymatic conditions open the oxazoline ring to regenerate β-L-arabinofuranose derivatives.

    • Example: Hydrolysis with HCl yields 2-aminoarabinitol .

Comparative Reactivity in Oxazoline Systems

Reaction Type Conditions Product Yield Reference
GlycosylationBF₃·OEt₂, CH₂Cl₂, 0°CL-Nucleoside analogs60–75%
Hydrolysis1M HCl, reflux2-Aminoarabinitol85%
AcylationAc₂O, pyridine, RTN-Acetylated derivative90%
Fluorescent Probe SynthesisDansyl chloride, DMF, 40°CDansyl-labeled oxazoline78%

Challenges and Limitations

  • Stereochemical Control : Maintaining β-L configuration during glycosylation requires precise reaction conditions .

  • Side Reactions : Competing hydrolysis of the oxazoline ring under acidic conditions limits efficiency .

  • Scalability : Large-scale synthesis remains costly due to multi-step purification (e.g., €450.45/25 g) .

Scientific Research Applications

Synthesis and Mechanism

The synthesis of 2-Amino-β-D-arabinofurano[1,2:4,5]oxazoline typically involves modifying the methyl group at the C2 position of the sugar ring. This can be achieved through various chemical methods that facilitate the formation of oxazolinium intermediates, which are crucial in glycosylation processes.

Glycosylation Reactions

One of the primary applications of 2-Amino-β-D-arabinofurano[1,2:4,5]oxazoline is in glycosylation reactions. It serves as a glycosyl donor in the synthesis of oligosaccharides and polysaccharides. The compound's structure allows for efficient coupling with various acceptors to form glycosidic bonds.

Glycosylation Reaction Donor Acceptor Yield (%)
Reaction A2-Amino-β-D-arabinofurano[1,2:4,5]oxazolineAlcohols85
Reaction B2-Amino-β-D-arabinofurano[1,2:4,5]oxazolinePhenols90

Table 1: Yields from glycosylation reactions using 2-Amino-β-D-arabinofurano[1,2:4,5]oxazoline as a donor.

Fluorescent Probes

The compound is also utilized as a fluorescent probe for amino acids and sugars. Its ability to fluoresce under specific conditions makes it valuable for biochemical assays and imaging techniques.

Biotransformation Studies

Recent studies have highlighted the role of 2-Amino-β-D-arabinofurano[1,2:4,5]oxazoline in biotransformation processes. For example, it has been used to transform ginsenoside Rc into Rd efficiently through enzymatic hydrolysis facilitated by α-L-arabinofuranosidases.

Case Study: In an experiment involving purified α-L-arabinofuranosidase from Bacillus subtilis (BsAbfA), over 90% conversion of ginsenoside Rc was achieved within 24 hours at optimal conditions (40 °C and pH 5) using this compound as a substrate .

Mechanism of Action

The mechanism of action of 2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Enantiomeric Pair: 2-Amino-β-D-arabinofurano[1,2:4,5]oxazoline

The D-enantiomer (CAS: 27963-98-0) serves as a direct stereochemical counterpart to the L-form. Key differences include:

Property L-Enantiomer (35939-60-7) D-Enantiomer (27963-98-0)
Configuration C-1: R, C-2: S C-1: S, C-2: R (inferred)
Synthesis Likely involves L-arabinose Synthesized via silylation of D-arabinose derivatives
Reactivity Potential for enamine formation after oxazoline ring opening under alkaline conditions Similar reactivity but stereospecific interactions may differ

The D-enantiomer’s synthesis includes ammonia-mediated imine formation, leading to stable enamine groups post-ring opening . Such enantiomeric distinctions influence biological recognition and synthetic utility.

Glycan Oxazolines (e.g., Triantennary N-Glycan Oxazoline)

Comparative analysis reveals:

Property 2-Amino-L-arabinofurano-oxazoline Triantennary N-Glycan Oxazoline
Structure Monosaccharide-based, fused oxazoline Oligosaccharide with oxazoline ring
NMR Signatures Not explicitly reported Anomeric proton at 6.1 ppm (J = 7.3 Hz)
Applications Glycosylation precursor Enzymatic glycosylation substrates

The triantennary oxazoline’s HSQC NMR spectrum shows a distinct downfield shift (6.1 ppm) for the anomeric proton, a hallmark of oxazoline formation . While the arabinofurano-oxazoline lacks such detailed spectral data, its smaller size likely results in simpler NMR profiles.

Functional Analogues: D-Glucosamine-oxime HCl and Others

Compounds like D-Glucosamine-oxime HCl (CAS: 54947-34-1) share functional groups but differ in core structure:

Compound Key Features
D-Glucosamine-oxime HCl Oxime derivative of glucosamine; used in glycosaminoglycan synthesis
β-D-Glucopyranosyl nitromethane (CAS: 81846-60-8) Nitromethane-linked glucopyranose; reactive in nitro sugar chemistry

These analogues highlight the diversity of sugar-derived intermediates but lack the fused oxazoline ring system central to 2-amino-L-arabinofurano-oxazoline.

Research Findings and Implications

  • Synthetic Utility: The L-enantiomer’s β-configuration and amino group make it a candidate for stereospecific glycosylation, though its D-counterpart may exhibit divergent biological activity due to enantiomer-specific enzyme interactions .
  • Spectroscopic Insights: Glycan oxazolines provide a template for oxazoline ring characterization, with NMR shifts (e.g., 6.1 ppm for anomeric protons) serving as diagnostic markers .

Biological Activity

2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of virology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline features a five-membered oxazoline ring attached to an arabinofuranose sugar moiety. This unique structure contributes to its biological activity.

Research indicates that 2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline exhibits significant antiviral properties, particularly against drug-resistant strains of the hepatitis B virus (HBV). The compound acts as an inhibitor of HBV polymerase, which is crucial for viral replication. Its mechanism involves binding to the enzyme and interfering with its function, thereby reducing viral load in infected cells .

Antiviral Activity

  • Hepatitis B Virus : Studies have shown that 2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline is effective against lamivudine-resistant HBV strains. It prevents the emergence of resistant mutations and can suppress viral replication in vitro .
  • Human Immunodeficiency Virus (HIV) : Although primarily studied for HBV, there are indications that compounds with similar structures may also exhibit activity against HIV .

Anticancer Potential

Preliminary studies suggest that derivatives of 2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline may possess anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A-549 (lung cancer) cells. These compounds showed IC50 values comparable to established chemotherapeutics .

Case Studies

  • Antiviral Efficacy :
    • In a study assessing the antiviral effects of various nucleoside analogs, 2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline was found to significantly reduce HBV replication in cell cultures with an IC50 value indicating potent antiviral activity .
  • Cytotoxicity Against Cancer Cells :
    • A series of derivatives were synthesized and tested for anticancer activity. Compounds similar to 2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline exhibited high cytotoxicity against HepG2 cells with IC50 values ranging from 8 to 10 μM .

Data Summary

Activity Target IC50 Value Reference
AntiviralHepatitis B Virus< 10 μM
AnticancerHepG2 Cell Line8.6 μM
AnticancerA-549 Cell LineNot specified

Q & A

Q. What are the standard synthetic routes for 2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline in academic settings?

The compound is synthesized via oxazoline ring-opening reactions. A common method involves treating oxazoline precursors (e.g., Neu5Ac3a) with trifluoroacetic acid (TFA) in THF–H₂O or CH₃CN–H₂O, followed by functionalization with acylating agents (e.g., acetoxyacetyl chloride) in the presence of weak basic resins (IRA-67) to achieve high yields (70–93%). This protocol ensures regioselectivity and minimizes side reactions .

Q. How is the purity of 2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline verified experimentally?

Purity is assessed using thin-layer chromatography (TLC) with ethyl acetate as the eluent and silica plates. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is employed to confirm structural integrity, focusing on characteristic signals such as δH 5.28 ppm (C4-H) and δC 170.6 ppm (acetyl groups). Mass spectrometry (ESI-MS) further validates molecular weight (e.g., m/z 432.1 [M + H]⁺) .

Q. What role does 4,5-oxazoline play in synthesizing bioactive derivatives?

The 4,5-oxazoline moiety serves as a key intermediate for synthesizing sialidase inhibitors (e.g., BCX 2798) and unsaturated derivatives (e.g., 2,3- or 3,4-unsaturated glycolyl compounds). Its ring-opening enables regioselective functionalization at C4 or C5 positions, critical for antiviral activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields during oxazoline hydrolysis?

Yield discrepancies often stem from uncharacterized byproducts. For example, acidic hydrolysis of oxazoline derivatives generates unexpected products (e.g., 10a and 10b, Rf = 0.16 and 0.11) due to acetyl group migration. Time-lapse NMR and TLC monitoring, combined with basic resin neutralization, optimizes reaction conditions and isolates target compounds (e.g., 4b in 89% yield) .

Q. What strategies improve stereoselectivity in oxazoline-mediated glycosylation reactions?

Stereoselectivity is enhanced using pre-activated arabinofuranosyl donors with benzoyl protecting groups. For example, coupling 2,3,5-tri-O-benzoyl-α-L-arabinofuranosyl units with xylopyranosyl acceptors under controlled glycosylation conditions (e.g., NIS/AgOTf) achieves high α/β selectivity .

Q. How do reaction solvents influence oxazoline ring-opening kinetics?

Polar aprotic solvents (e.g., CH₃CN) accelerate oxazoline hydrolysis by stabilizing transition states. In contrast, THF–H₂O mixtures slow the reaction, favoring ammonium salt intermediates (e.g., compound 5). Solvent choice directly impacts product distribution and reaction time (5–15 minutes vs. hours) .

Methodological Challenges

Q. What are the limitations of TLC in monitoring oxazoline reactions?

TLC struggles to distinguish structurally similar byproducts (e.g., 4b vs. 10a). Complementary techniques like HPLC-MS or preparative chromatography are recommended for resolving polar compounds .

Q. How can researchers mitigate acetyl scrambling during oxazoline functionalization?

Acetyl migration is minimized using mild acidic conditions (e.g., moist TFA) and rapid quenching with IRA-67 resin. Alternatively, replacing acetyl groups with stable protecting groups (e.g., benzoyl) prevents unintended rearrangements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline
Reactant of Route 2
2-Amino-b-L-arabinofurano[1,2:4,5]oxazoline

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